![molecular formula C20H22N6O B7496475 Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)
Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone
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Overview
Description
Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine class of drugs. It was first synthesized in the 1980s and has since been extensively studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone 15-4513 involves binding to the benzodiazepine receptor, which enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This results in a decrease in neuronal activity and a calming effect on the brain.
Biochemical and Physiological Effects
Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone 15-4513 has been shown to have a number of biochemical and physiological effects, including reducing anxiety, inducing sleep, and reducing muscle spasms. It has also been studied for its potential use in treating alcohol withdrawal syndrome.
Advantages and Limitations for Lab Experiments
One advantage of using Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone 15-4513 in lab experiments is its high affinity for the benzodiazepine receptor, which allows for precise targeting of specific neurological processes. However, its complex synthesis method and potential for side effects limit its use in certain types of experiments.
Future Directions
There are a number of potential future directions for research involving Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone 15-4513. One area of interest is its potential use in treating anxiety and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone 15-4513 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone 15-4513 has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the benzodiazepine receptor, which is found in the brain and plays a role in regulating anxiety and other neurological processes.
properties
IUPAC Name |
phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(17-8-3-1-4-9-17)25-13-7-12-24(14-15-25)16-19-21-22-23-26(19)18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCSPYCOOACKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2)CC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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